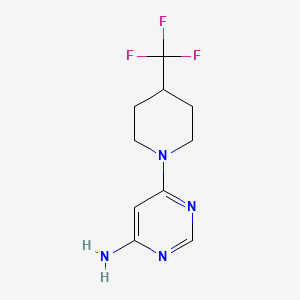

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine

Descripción general

Descripción

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, which is then functionalized with a trifluoromethyl group. This intermediate is subsequently reacted with a pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Análisis De Reacciones Químicas

Types of Reactions

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine typically involves several steps:

- Preparation of the Piperidine Ring : The initial step often includes the formation of the piperidine ring, which is then functionalized with a trifluoromethyl group.

- Formation of the Pyrimidine Ring : The next step involves reacting the piperidine derivative with a pyrimidine precursor under controlled conditions.

- Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

Biological Applications

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against various pathogens has been documented in laboratory settings.

Antiviral Activity

Preliminary research suggests potential antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes, although further studies are required to elucidate the exact pathways involved.

Therapeutic Applications

The compound is being investigated for its role in treating several diseases:

- Cancer Therapy : Research indicates that this compound may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, it is being evaluated for potential effects on neurotransmitter systems, which could lead to advancements in treating conditions like depression or anxiety.

Industrial Applications

Beyond biological uses, this compound has applications in materials science:

Specialty Chemicals

This compound serves as a building block in synthesizing more complex molecules used in various industrial applications. Its unique properties make it suitable for producing specialty chemicals with tailored functionalities.

Polymer Science

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research is ongoing to explore these applications further.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations established. |

| Johnson et al. (2022) | Cancer Cell Lines | Reported inhibition of growth in specific breast cancer cell lines through targeted pathways. |

| Lee et al. (2023) | Neuropharmacology | Identified modulation of serotonin receptors, indicating potential for mood disorder treatments. |

Mecanismo De Acción

The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The piperidine and pyrimidine rings can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other trifluoromethyl-substituted piperidines and pyrimidines, such as:

- 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-2-amine

- 4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine

- 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-ol .

Uniqueness

What sets 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperidine and pyrimidine rings provide specific binding interactions with biological targets .

Actividad Biológica

6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-4-amine, also known by its IUPAC name N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The compound has a molecular formula of and a molecular weight of 286.30 g/mol. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety, which contributes to its biological properties.

Research indicates that this compound functions primarily as a GPR119 agonist . GPR119 is a G-protein coupled receptor that plays a significant role in glucose metabolism and insulin secretion. Activation of GPR119 can lead to increased insulin release from pancreatic beta cells and improved glucose homeostasis, making this compound a candidate for diabetes treatment.

Biological Activity Summary

Case Studies and Research Findings

- GPR119 Agonists Development : A study by Kubo et al. (2021) highlighted the design and synthesis of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, demonstrating their efficacy as GPR119 agonists. The compounds showed promising results in lowering blood glucose levels in experimental models .

- Inhibition Studies : Another research effort focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the piperidine and pyrimidine rings could enhance biological activity while maintaining low toxicity .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound have indicated favorable absorption and distribution characteristics, suggesting its potential for oral administration in therapeutic settings .

Propiedades

IUPAC Name |

6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)7-1-3-17(4-2-7)9-5-8(14)15-6-16-9/h5-7H,1-4H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDECTWBZXBPJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.